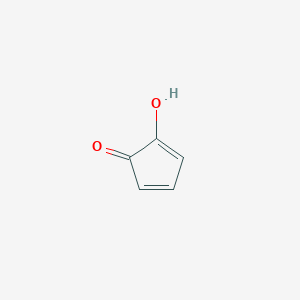
2-Hydroxycyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C₅H₄O₂ It is a derivative of cyclopentadienone, featuring a hydroxyl group attached to the cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxycyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the photolysis or pyrolysis of precursor compounds such as 1,2-benzoquinone. The reaction typically requires specific conditions, such as low temperatures and an inert atmosphere, to prevent the dimerization of the product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. similar compounds are often produced using large-scale organic synthesis techniques, which involve controlled reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl group or the double bonds in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-Hydroxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive hydroxyl group and conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The compound’s ability to undergo sigmatropic shifts and Diels-Alder reactions is also of significant interest in understanding its reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienone: The parent compound, which lacks the hydroxyl group.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.
Cyclopenta-2,4-dien-1-one: Another derivative with different substituents.
Uniqueness
2-Hydroxycyclopenta-2,4-dien-1-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
64487-55-4 |
|---|---|
Molecular Formula |
C5H4O2 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
2-hydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-3H,(H,6,7) |
InChI Key |
SFCQDZQJQMRZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















